molecular formula C10H22Si B14671277 (Hept-1-en-2-yl)(trimethyl)silane CAS No. 51666-95-6

(Hept-1-en-2-yl)(trimethyl)silane

Cat. No.: B14671277
CAS No.: 51666-95-6
M. Wt: 170.37 g/mol
InChI Key: HIOQZNAQZFUFBI-UHFFFAOYSA-N
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Description

(Hept-1-en-2-yl)(trimethyl)silane is a chemical compound with the molecular formula C10H22Si It is a silane derivative where a hept-1-en-2-yl group is bonded to a silicon atom, which is further bonded to three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hept-1-en-2-yl)(trimethyl)silane typically involves the hydrosilylation of hept-1-yne with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds as follows:

Hept-1-yne+TrimethylsilaneCatalystThis compound\text{Hept-1-yne} + \text{Trimethylsilane} \xrightarrow{\text{Catalyst}} \text{this compound} Hept-1-yne+TrimethylsilaneCatalyst​this compound

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Hept-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives with different alkyl groups.

    Substitution: The silicon atom in this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides, alkoxides, and amines can be used under mild conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives with different alkyl groups.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

(Hept-1-en-2-yl)(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.

    Industry: Used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which (Hept-1-en-2-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include hydrosilylation, oxidation, and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Hex-1-en-2-yl(trimethyl)silane
  • Bicyclo[4.1.0]hept-2-en-7-yl(trimethyl)silane

Uniqueness

(Hept-1-en-2-yl)(trimethyl)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the hept-1-en-2-yl group provides unique steric and electronic properties that influence its chemical behavior.

Properties

CAS No.

51666-95-6

Molecular Formula

C10H22Si

Molecular Weight

170.37 g/mol

IUPAC Name

hept-1-en-2-yl(trimethyl)silane

InChI

InChI=1S/C10H22Si/c1-6-7-8-9-10(2)11(3,4)5/h2,6-9H2,1,3-5H3

InChI Key

HIOQZNAQZFUFBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)[Si](C)(C)C

Origin of Product

United States

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